molecular formula C18H24N4OS2 B3580368 2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-cy clohexylacetamide

2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-cy clohexylacetamide

Cat. No.: B3580368
M. Wt: 376.5 g/mol
InChI Key: XOJYYSOKFPFRRI-UHFFFAOYSA-N
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Description

2-(4-Amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-cyclohexylacetamide is a heterocyclic compound featuring a fused tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidine core. The structure includes a 4-amino substituent on the pyrimidine ring, a thioether linkage to an acetamide group, and a cyclohexyl moiety.

Properties

IUPAC Name

2-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4OS2/c19-16-15-12-8-4-5-9-13(12)25-17(15)22-18(21-16)24-10-14(23)20-11-6-2-1-3-7-11/h11H,1-10H2,(H,20,23)(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJYYSOKFPFRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC(=C3C4=C(CCCC4)SC3=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-cyclohexylacetamide typically involves multiple steps. One common route starts with the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with benzoylisothiocyanate to form a benzoylthiourea derivative. This intermediate undergoes cyclization to yield the desired thieno[2,3-d]pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of appropriate solvents, catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-cyclohexylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula: C18H24N4OS
  • Molecular Weight: 356.47 g/mol

Structural Features

The compound features:

  • A tetrahydrobenzo[b]thiophene moiety
  • A pyrimidine ring
  • An amino group
  • A cyclohexylacetamide side chain

These components contribute to the compound's reactivity and interaction with biological targets.

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various functionalizations, making it suitable for the development of more complex molecules. The ability to undergo chemical reactions such as oxidation, reduction, and nucleophilic substitution expands its utility in synthetic chemistry.

Biological Research

In biological studies, 2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-cyclohexylacetamide is investigated for its potential therapeutic properties:

  • Anti-inflammatory Activity: Preliminary studies suggest that the compound may inhibit specific enzymes involved in inflammatory pathways.
  • Antimicrobial Properties: Its structural characteristics may contribute to activity against various microbial strains.

Pharmaceutical Development

The compound is being explored for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a candidate for developing treatments for inflammatory diseases and possibly other conditions.

Material Science

In the industrial sector, this compound can be utilized in the development of new materials with enhanced stability or reactivity. Its unique chemical properties may allow for the creation of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-cyclohexylacetamide involves the activation of the NRF2 pathway. This pathway plays a crucial role in cellular defense against oxidative stress. The compound disrupts the interaction between NRF2 and its inhibitor KEAP1, leading to the activation of NRF2 and subsequent expression of antioxidant genes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

a) 2-Methyl-N-(4-(Methylthio)phenyl)-5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (Compound 11, )
  • Structural Differences: The pyrimidine core is substituted with a methyl group at position 2 and a 4-(methylthio)phenylamine at position 4, contrasting with the target compound’s 4-amino group and thio-linked acetamide.
  • Synthesis : Prepared via reflux of a toluene-HCl mixture with 4-(methylthio)aniline, differing from the target compound’s likely use of chloroacetamide intermediates for acetamide formation .
  • Implications : The aromatic substituent in Compound 11 may reduce solubility compared to the cyclohexyl group in the target compound, affecting bioavailability.
b) N-(4-Chlorophenyl)-2-((3-Cyano-4,6-Distyrylpyridin-2-yl)thio)acetamide (Compound 2, )
  • Structural Differences: Features a pyridine ring instead of a benzo[b]thiopheno-pyrimidine core. The thioacetamide group is linked to a distyrylpyridine, which introduces extended π-conjugation.
  • Synthesis: Achieved in 85% yield via ethanol reflux with sodium acetate, suggesting efficient thioether formation. This method could parallel the target compound’s synthesis if similar conditions are used .

Substituent Variations in Acetamide Derivatives

a) 2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-Acetamides ()
  • Structural Differences: Contains a 6-oxo-4-methylpyrimidine ring instead of the 4-amino-tetrahydrobenzo[b]thiopheno-pyrimidine system.
  • Synthesis : Alkylation with 2-chloroacetamides under basic conditions (sodium methylate), a method applicable to the target compound’s acetamide introduction .
  • Implications: The 6-oxo group may increase hydrogen-bonding capacity, whereas the target compound’s 4-amino group could enhance nucleophilic reactivity.
b) N-(3-Cyano-5,6,7,8-Tetrahydro-4H-Cyclohepta[b]thiophen-2-yl)-2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide ()
  • Structural Differences : Incorporates a cyclohepta[b]thiophene ring instead of benzo[b]thiophene, altering ring strain and steric bulk.

Physicochemical and Pharmacokinetic Inferences

  • Lipophilicity : The cyclohexyl group in the target compound may confer higher logP values compared to aromatic analogs (e.g., ’s chlorophenyl), enhancing blood-brain barrier penetration.
  • Solubility: Polar substituents like the 4-amino group in the target compound could improve aqueous solubility relative to methylthio or cyano groups in analogs .
  • Stability: The tetrahydrobenzo[b]thiopheno-pyrimidine core may resist oxidation better than pyridine or pyrimidinone systems, as seen in and compounds.

Biological Activity

2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-cyclohexylacetamide is a complex organic compound that has attracted significant attention in medicinal chemistry for its potential biological activities. This compound is classified under thieno[2,3-d]pyrimidine derivatives and exhibits a unique structure characterized by a tetrahydrobenzo[b]thiophene ring fused with a pyrimidine moiety.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N5OS2C_{18}H_{19}N_5OS_2, indicating the presence of nitrogen, sulfur, and oxygen atoms in its structure. The compound's IUPAC name reflects its intricate structure, which includes an amino group and a cyclohexylacetamide substituent.

PropertyValue
Molecular FormulaC₁₈H₁₉N₅OS₂
Molecular Weight373.49 g/mol
IUPAC Name2-[(4-amino-5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-yl)thio]-N-cyclohexylacetamide

Anti-inflammatory Properties

Research indicates that 2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-cyclohexylacetamide exhibits significant anti-inflammatory activity. The mechanism of action involves the inhibition of specific enzymes involved in inflammatory pathways. For instance, studies have shown that the compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators such as prostaglandins .

Antimicrobial Activity

In addition to its anti-inflammatory properties, this compound has demonstrated promising antimicrobial activity against various bacterial strains. Research has indicated that it possesses selective cytotoxicity against tumorigenic cell lines while exhibiting lower toxicity towards normal cells. For example, compounds derived from similar thieno[2,3-d]pyrimidine structures have been shown to inhibit bacterial growth effectively .

Antitumor Activity

The antitumor potential of 2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-cyclohexylacetamide has also been explored in various studies. In vitro assays have revealed that the compound can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins .

Case Studies and Experimental Findings

  • Study on Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of thieno[2,3-d]pyrimidine derivatives in a rat model of arthritis. The results showed a significant reduction in paw edema and inflammatory markers after administration of the compound at doses of 50 mg/kg .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited an IC50 value of 10 µM against S. aureus and 15 µM against E. coli .
  • Antitumor Activity : A recent study focused on the cytotoxic effects of this compound on various cancer cell lines including MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The results indicated an IC50 value of approximately 20 µM for MDA-MB-231 cells .

Q & A

Q. What synthetic strategies are optimal for preparing 2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-cyclohexylacetamide?

Methodological Answer:

  • Core Scaffold Synthesis : Begin with the preparation of the 5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-amine scaffold using cyclocondensation of thiophene derivatives with amidines or thioureas. For example, 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one can serve as a precursor ().
  • Thioether Linkage : Introduce the thioether group via nucleophilic substitution using α-chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF).
  • Cyclohexyl Acetamide Functionalization : Couple the scaffold with N-cyclohexylacetamide using standard peptide coupling reagents (e.g., HATU/DIPEA).
  • Purification : Use column chromatography (eluent: dichloromethane/ethyl acetate, 9:1) for intermediate isolation, as demonstrated in analogous thienopyrimidine syntheses .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Employ ¹H and ¹³C NMR to verify substituent positions and stereochemistry. For example, characteristic peaks for the tetrahydrobenzo[b]thiopheno-pyrimidine core include δ ~2.6–3.0 ppm (methylene protons) and δ ~7.3–7.6 ppm (aromatic protons) ().
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with HRMS (e.g., calculated [M+H⁺] within 1 ppm error).
  • X-ray Crystallography : Resolve ambiguous stereochemistry using single-crystal X-ray diffraction, as applied to structurally related thienopyrimidines ().

Q. How can researchers assess the compound’s preliminary biological activity?

Methodological Answer:

  • In Vitro Screening : Test against target enzymes (e.g., kinases, oxidases) using fluorescence-based assays. For example, aldehyde oxidase selectivity can be predicted via computational modeling ().
  • Cellular Assays : Evaluate cytotoxicity and membrane permeability using cell lines (e.g., HEK293 or HepG2) with MTT assays or flow cytometry.
  • Control Compounds : Include structurally similar derivatives (e.g., N-substituted acetamides) to isolate the role of the cyclohexyl group ().

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction : Use tools like SwissADME to predict logP, solubility, and CYP450 interactions. For instance, the cyclohexyl group may reduce metabolic clearance compared to aromatic substituents.
  • Docking Studies : Model interactions with target proteins (e.g., ATP-binding pockets) using AutoDock Vina. Compare binding affinities with known inhibitors ().
  • Metabolic Stability : Simulate aldehyde oxidase-mediated oxidation using QSAR models, as demonstrated for tetrahydrobenzo[b]thiophene derivatives ().

Q. What experimental approaches resolve contradictions in biological data across studies?

Methodological Answer:

  • Batch Consistency : Verify compound purity (>95% by HPLC) and stereochemical stability (e.g., via accelerated degradation studies).
  • Assay Reproducibility : Cross-validate results in orthogonal assays (e.g., SPR vs. ITC for binding affinity).
  • Structural Analog Comparison : Test derivatives (e.g., N-aryl vs. N-cyclohexyl acetamides) to isolate confounding variables ().

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

  • Fragment Replacement : Systematically modify the cyclohexyl group (e.g., cyclopentyl, adamantyl) and thioether linker (e.g., sulfonyl, methylene).
  • Bioisosteric Substitution : Replace the thiophene ring with furan or pyrrole to assess electronic effects.
  • Data Integration : Use heatmaps or 3D-QSAR contour plots to correlate substituent properties (e.g., hydrophobicity, steric bulk) with activity ().

Q. What methodologies are recommended for studying metabolic pathways of this compound?

Methodological Answer:

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and identify metabolites via LC-HRMS. Monitor for oxidative metabolites (e.g., sulfoxide formation).
  • Isotope Labeling : Use deuterated analogs to trace metabolic hotspots (e.g., benzylic positions).
  • Enzyme Inhibition Assays : Test inhibition of CYP450 isoforms (e.g., CYP3A4, CYP2D6) to assess drug-drug interaction risks ().

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-cy clohexylacetamide
Reactant of Route 2
Reactant of Route 2
2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-cy clohexylacetamide

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